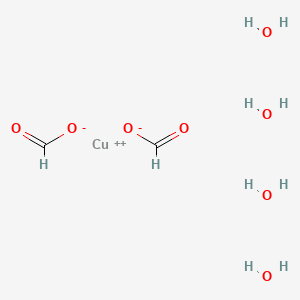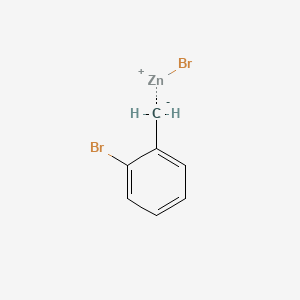
2-Bromobenzylzinc bromide
Übersicht
Beschreibung
2-Bromobenzylzinc bromide (2-BBZB) is an organobromine compound which is used as a reagent in organic synthesis. It is a colorless liquid with a boiling point of 75-77°C. 2-BBZB is widely used in the laboratory for a variety of purposes, including the synthesis of a wide range of compounds. It is also used as a catalyst in the preparation of brominated compounds, as well as in the synthesis of polymers, dyes, and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
-
Physical Chemistry
- Application : 2-Bromobenzylzinc bromide is used in the bromination of alkylbenzenes and alkoxybenzenes in aqueous solution .
- Method : Aqueous free bromine species (e.g., HOBr, BrCl, Br2, BrOCl, Br2O, and H2OBr+) react with activated aromatic compounds via electrophilic aromatic substitution to generate products with industrial applications, environmental consequences, and potentially adverse biological effects . The relative contributions of these brominating agents to overall bromination rates can be calculated via nonlinear regression analyses of kinetic data collected under a variety of solution conditions, including variations in parameters (e.g., [Cl–], [Br–], and pH) known to influence free bromine speciation .
- Results : The study found that the structure of the substituent has a significant effect on bromination rates .
-
Energy Storage
- Application : 2-Bromobenzylzinc bromide is used in the development of zinc-bromine flow batteries (ZBFBs) .
- Method : ZBFBs are promising candidates for large-scale stationary energy storage application due to their inherent scalability and flexibility, low cost, green, and environmentally friendly characteristics . The development of ZBFBs presents challenges associated with electrodes, separators, electrolyte, as well as their operational chemistry .
- Results : Despite the challenges, ZBFBs have been commercially available for several years in both grid scale and residential energy storage applications .
-
Chemical Synthesis
- Application : 2-Bromobenzylzinc bromide is used in the synthesis of various organic compounds .
- Method : It is often used as a reagent in the preparation of other chemicals . The exact method of application can vary depending on the specific synthesis process .
- Results : The use of 2-Bromobenzylzinc bromide in chemical synthesis can lead to the production of a wide range of organic compounds .
-
Photochemical Reactions
- Application : 2-Bromobenzylzinc bromide is used in photochemical benzylic bromination reactions .
- Method : The reaction involves the use of a NaBrO3/HBr bromine generator in continuous flow mode . The bromine generator enables efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor (405 nm LEDs) .
- Results : The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds . The organic solvent-free preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency, by monobromination (1.17 kg scale in 230 min, PMI = 3.08) or dibromination (15 g scale in 20 min, PMI = 3.64) .
-
Material Science
- Application : 2-Bromobenzylzinc bromide is used in the development of new materials .
- Method : The exact method of application can vary depending on the specific material being developed .
- Results : The use of 2-Bromobenzylzinc bromide in material science can lead to the production of a wide range of new materials .
-
Pharmaceutical Industry
- Application : 2-Bromobenzylzinc bromide is used in the synthesis of pharmaceutically relevant building blocks .
- Method : The reaction involves the use of a NaBrO3/HBr bromine generator in continuous flow mode . The bromine generator enables efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor (405 nm LEDs) .
- Results : The organic solvent-free preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency, by monobromination (1.17 kg scale in 230 min, PMI = 3.08) or dibromination (15 g scale in 20 min, PMI = 3.64) .
Eigenschaften
IUPAC Name |
1-bromo-2-methanidylbenzene;bromozinc(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br.BrH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWAMZSHJOIPLU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1Br.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromobenzylzinc bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



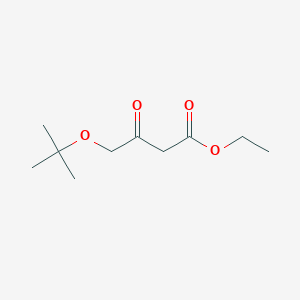
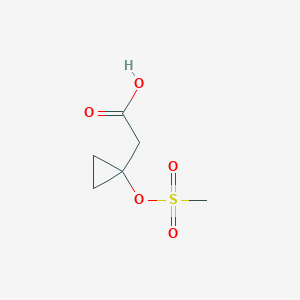

![4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1599900.png)
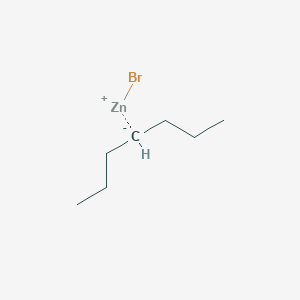
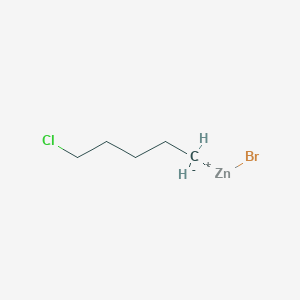
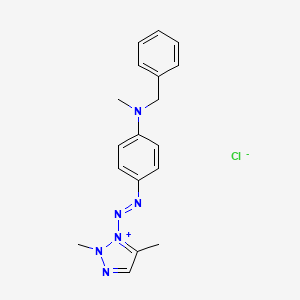

![3,4-Dihydrocyclopenta[b]indol-1(2H)-one](/img/structure/B1599910.png)
